4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one
CAS No.: 1333319-70-2
Cat. No.: VC15968080
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1333319-70-2 |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 4-methoxy-1-(oxan-2-yl)pyridin-2-one |
| Standard InChI | InChI=1S/C11H15NO3/c1-14-9-5-6-12(10(13)8-9)11-4-2-3-7-15-11/h5-6,8,11H,2-4,7H2,1H3 |
| Standard InChI Key | GFBYNRIOTVNIMJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=O)N(C=C1)C2CCCCO2 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a pyridin-2-one ring substituted at the 1-position with a tetrahydro-2H-pyran group and at the 4-position with a methoxy (-OCH₃) group. The pyridinone ring contributes a planar, aromatic system with keto-enol tautomerism, while the tetrahydro-2H-pyran moiety introduces a six-membered oxygen-containing ring in a chair conformation. The methoxy group enhances electron density at the 4-position, influencing reactivity and intermolecular interactions.
Table 1: Molecular and Structural Data
| Property | Value |
|---|---|
| CAS No. | 1333319-70-2 |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 4-methoxy-1-(oxan-2-yl)pyridin-2-one |
| Canonical SMILES | COC1=CC(=O)N(C=C1)C2CCCCO2 |
| Topological Polar Surface Area | 46.5 Ų |
The compound’s InChIKey (GFBYNRIOTVNIMJ-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration, critical for docking studies in drug design.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. A proposed route includes:
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Pyridinone Core Formation: Cyclocondensation of a β-keto ester with ammonium acetate yields the pyridin-2-one scaffold.
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Methoxy Group Introduction: Electrophilic aromatic substitution using methylating agents at the 4-position.
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Tetrahydro-2H-Pyran Coupling: Mitsunobu or nucleophilic substitution reactions attach the pyran ring to the nitrogen at the 1-position.
Recent advancements in flow chemistry, as demonstrated in diazo compound functionalization , suggest potential for optimizing yield and purity through continuous reaction systems.
Industrial Manufacturing Challenges
Scaling production requires addressing:
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Regioselectivity: Ensuring precise substitution at the 1- and 4-positions.
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Catalyst Efficiency: Transition metal catalysts (e.g., Pd, Cu) may enhance coupling reactions but require cost-benefit analysis.
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Waste Management: Solvent recovery and byproduct minimization to align with green chemistry principles .
| Compound | Structure | Key Application |
|---|---|---|
| Crizotinib | Pyrazolo[3,4-c]pyridine core | ALK inhibitor (anticancer) |
| 2-Methoxytetrahydropyran | Isolated pyran ring | Solvent/Flavoring agent |
| 4-Aminopyridin-2-one | Unsubstituted pyridinone | GABA receptor modulation |
Material Science
The pyridinone ring’s conjugated system could serve as a building block for conductive polymers or metal-organic frameworks (MOFs), leveraging its π-π stacking capability.
Future Research Directions
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Pharmacological Profiling: Screen against cancer cell lines (e.g., MCF-7, A549) and microbial pathogens.
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Synthetic Methodology: Develop enantioselective routes for chiral pyran derivatives.
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Computational Studies: Molecular dynamics simulations to predict binding affinities for kinase targets.
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Green Chemistry: Explore biocatalytic or photochemical synthesis to reduce environmental impact .
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